molecular formula C20H20N2O2 B14305267 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one CAS No. 112121-99-0

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one

Katalognummer: B14305267
CAS-Nummer: 112121-99-0
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: KTVGVIVXOSWWLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one is a complex organic compound that features an indene core structure substituted with an aniline group and a morpholine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one involves its interaction with specific molecular targets. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
  • 4-Morpholinoaniline

Uniqueness

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. The presence of both aniline and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

112121-99-0

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

3-anilino-2-(morpholin-4-ylmethyl)inden-1-one

InChI

InChI=1S/C20H20N2O2/c23-20-17-9-5-4-8-16(17)19(21-15-6-2-1-3-7-15)18(20)14-22-10-12-24-13-11-22/h1-9,21H,10-14H2

InChI-Schlüssel

KTVGVIVXOSWWLO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.